molecular formula C15H15Br2N3O B1668162 BX 430

BX 430

Cat. No.: B1668162
M. Wt: 413.11 g/mol
InChI Key: JFNKIJKRXKPQCC-UHFFFAOYSA-N
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Description

BX 430, also known as N-[2,6-dibromo-4-(1-methylethyl)phenyl]-N’-3-pyridinyl-urea, is a synthetic organic compound. It is a selective allosteric antagonist of the purinergic P2X4 receptor, which is a type of ligand-gated ion channel. This compound is known for its high selectivity and potency, making it a valuable tool in scientific research, particularly in the study of P2X4 receptor functions and related physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BX 430 involves multiple steps, starting with the preparation of the key intermediate, 2,6-dibromo-4-(1-methylethyl)aniline. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, this compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

BX 430 primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can be facilitated by nucleophiles, leading to the formation of various derivatives. Additionally, this compound can participate in complexation reactions with metal ions, forming coordination compounds .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile, under mild to moderate temperatures. Catalysts such as palladium or copper may be used to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, reacting this compound with an amine can yield a substituted urea derivative, while reaction with a thiol can produce a thioether derivative .

Scientific Research Applications

BX 430 has a wide range of applications in scientific research:

Mechanism of Action

BX 430 exerts its effects by binding noncompetitively to an extracellular allosteric site on the P2X4 receptor. This binding inhibits the receptor’s activity by preventing the conformational changes required for ion channel opening. The molecular targets of this compound include the human P2X4 receptor, as well as the P2X4 receptors of other species such as zebrafish. The pathways involved in its mechanism of action include the inhibition of ATP-induced calcium influx and membrane permeabilization .

Comparison with Similar Compounds

BX 430 is unique in its high selectivity and potency for the P2X4 receptor. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its selectivity and effectiveness in targeting the P2X4 receptor.

Properties

IUPAC Name

1-(2,6-dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNKIJKRXKPQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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